1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 2098087-36-4
VCID: VC3125350
InChI: InChI=1S/C10H21FN2O/c11-4-2-9-8-13(6-1-5-12)7-3-10(9)14/h9-10,14H,1-8,12H2
SMILES: C1CN(CC(C1O)CCF)CCCN
Molecular Formula: C10H21FN2O
Molecular Weight: 204.28 g/mol

1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol

CAS No.: 2098087-36-4

Cat. No.: VC3125350

Molecular Formula: C10H21FN2O

Molecular Weight: 204.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol - 2098087-36-4

Specification

CAS No. 2098087-36-4
Molecular Formula C10H21FN2O
Molecular Weight 204.28 g/mol
IUPAC Name 1-(3-aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol
Standard InChI InChI=1S/C10H21FN2O/c11-4-2-9-8-13(6-1-5-12)7-3-10(9)14/h9-10,14H,1-8,12H2
Standard InChI Key AJCNNHQRYNFYAL-UHFFFAOYSA-N
SMILES C1CN(CC(C1O)CCF)CCCN
Canonical SMILES C1CN(CC(C1O)CCF)CCCN

Introduction

Chemical Structure and Properties

1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol is a modified piperidinol compound featuring both an aminopropyl substituent at the nitrogen position and a fluoroethyl group at the 3-position. Its structure combines several pharmacologically relevant functional groups that contribute to its potential biological activity.

Molecular Composition

The compound contains a central piperidinol ring with strategically positioned functional groups that contribute to its physicochemical properties and potential biological interactions.

PropertyValue
Molecular FormulaC10H21FN2O
Molecular Weight204.29 g/mol
Functional GroupsPiperidinol, primary amine, fluoroalkyl
Chiral CentersPotentially at C-3 and C-4 positions
Hydrogen Bond Donors2 (NH2, OH)
Hydrogen Bond Acceptors3 (N, OH, F)

The presence of both hydrophilic (amine, hydroxyl) and lipophilic (fluoroethyl) components creates an amphiphilic molecule with balanced properties that may facilitate interactions with biological targets.

Physical Properties

Based on structural analysis and comparison with related piperidinol compounds, the following physical properties can be inferred:

PropertyPredicted Value
Physical StateSolid at room temperature
Density~1.05-1.15 g/cm³
SolubilitySoluble in polar organic solvents (methanol, ethanol); moderately soluble in water
pKa~9.5-10.2 (piperidine N), ~10.5-11.0 (primary amine)
LogP~0.8-1.2

The hydroxyl group at the 4-position of the piperidine ring significantly contributes to the compound's hydrogen bonding capacity and increases water solubility compared to non-hydroxylated analogues .

Synthesis Methods

The synthesis of 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol requires careful consideration of functional group compatibility and stereochemical control. Several potential synthetic routes can be proposed based on established methods for similar compounds.

From 3-(2-Fluoroethyl)piperidin-4-one

This approach involves reductive amination using 3-aminopropyl derivatives:

  • Alkylation of 3-(2-fluoroethyl)piperidin-4-one with an appropriate 3-aminopropyl precursor

  • Selective reduction of the ketone to form the 4-hydroxyl group

  • Deprotection of amine protecting groups if necessary

Via 1-(3-Aminopropyl)piperidin-4-ol Modification

Based on the synthesis methods for related compounds, this approach utilizes the readily available 1-(3-aminopropyl)piperidin-4-ol:

  • Protection of the primary amine

  • Functionalization of the 3-position via metalation and alkylation with a fluoroethyl precursor

  • Deprotection of the amine group

The synthetic procedure might follow similar conditions to those used for 1-(3-aminopropyl)piperidin-4-ol, which typically involves refluxing in ethanol with hydrazine monohydrate for 24 hours, followed by filtration and purification .

Key Reaction Conditions

The critical parameters for successful synthesis include:

ParameterRecommended Conditions
Temperature70-80°C for alkylation steps
SolventTHF or ethanol for reduction steps
Reducing AgentLithium aluminum hydride or sodium borohydride
Reaction Time16-24 hours for complete conversion
PurificationColumn chromatography using silica gel (DCM/MeOH gradient)

Careful control of reaction conditions is essential to prevent side reactions and ensure stereoselectivity at the 3- and 4-positions of the piperidine ring .

Structural Analogues and Comparative Properties

Understanding the relationship between 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol and its structural analogues provides valuable insights into its potential properties and applications.

Structural Analogues Comparison

CompoundStructural DifferenceMolecular WeightNotable Features
1-(3-Aminopropyl)-4-(trifluoromethyl)piperidin-4-olCF3 at 4-position instead of OH; lacks 2-fluoroethyl at 3-position226.24 g/molEnhanced lipophilicity due to CF3 group; potential for greater metabolic stability
1-(3-Aminopropyl)piperidin-4-olLacks 2-fluoroethyl at 3-position158.24 g/molHigher water solubility; basic scaffold for various derivatives
1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-olContains aromatic ring structure; aniline instead of aliphatic amine238.30 g/molIncreased rigidity; potential for π-π interactions with targets

The addition of the 2-fluoroethyl group at the 3-position likely confers unique properties compared to the non-fluorinated analogues, potentially enhancing metabolic stability and modulating lipophilicity .

Structural FeaturePotential Biological Significance
Piperidinol CoreCommon in CNS-active compounds; found in numerous neuroreceptor ligands
Primary AmineProvides hydrogen bonding capabilities and potential for further functionalization
4-Hydroxyl GroupMay serve as hydrogen bond donor/acceptor for receptor interactions
2-Fluoroethyl GroupCan enhance metabolic stability and modulate blood-brain barrier penetration

Research on similar compounds indicates that fluoroethyl-substituted piperidines often exhibit activity at various neuroreceptors, particularly those involving dopaminergic, serotonergic, or adrenergic systems .

Structure-Activity Relationships

Analysis of related compounds suggests that:

  • The 4-hydroxyl group on the piperidine ring may enhance binding affinity to certain receptor types through hydrogen bonding interactions

  • The 3-(2-fluoroethyl) substituent likely modulates lipophilicity and metabolic stability

  • The aminopropyl chain provides flexibility for the molecule to adopt optimal conformations for receptor binding

  • The primary amine may engage in ionic interactions with negatively charged receptor regions

These structural features together contribute to the compound's potential as a pharmacophore for various therapeutic targets .

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol. Based on standard analytical methods used for similar compounds, the following techniques would be employed:

Spectroscopic Identification

Analytical MethodExpected Key Features
1H NMRCharacteristic signals: δ 3.7-3.8 (m, 1H, CH-OH), δ 2.7-2.8 (t, 2H, CH2-NH2), δ 2.4-2.6 (m, 2H, CH2-F), δ 1.6-2.2 (m, multiple CH2 groups)
13C NMRSignals for C-F coupling; carbinol carbon at δ 65-70 ppm; C-N carbon signals at δ 45-50 ppm
19F NMRSingle signal for fluoroethyl group at approximately δ -220 to -230 ppm
IR SpectroscopyO-H stretch (3300-3400 cm-1), N-H stretch (3200-3300 cm-1), C-F stretch (1000-1100 cm-1)
Mass SpectrometryMolecular ion peak at m/z 204 [M+H]+; characteristic fragmentation pattern involving loss of NH3 and fluoroethyl groups

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with appropriate column selection (typically C18 reverse phase) would be used for purity determination, with expected retention time influenced by the balance of hydrophilic and lipophilic components in the molecule .

Research Applications and Future Directions

Future Research Directions

Several research directions warrant exploration:

Research AreaPotential Focus
Pharmacological ScreeningEvaluation against neuroreceptor panels (dopamine, serotonin, histamine receptors)
Stereochemical StudiesInvestigation of stereoisomers' differential activities
DerivatizationDevelopment of analogs with modified amine or hydroxyl functional groups
Metabolic StudiesExamination of metabolic pathways and stability in biological systems
Computational ModelingIn silico studies to predict binding modes and optimize structure

The systematic investigation of these areas would contribute significantly to understanding the potential of this compound class in medicinal chemistry and drug development .

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